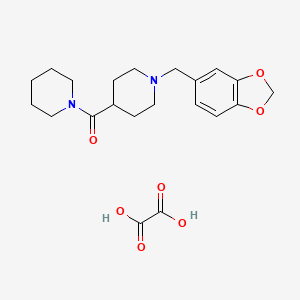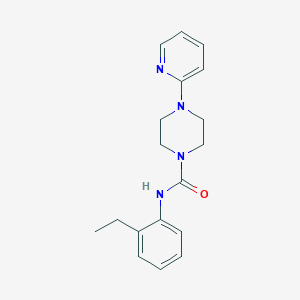![molecular formula C21H27N3O2 B6038239 2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide](/img/structure/B6038239.png)
2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide, also known as MPMP, is a chemical compound that has gained significant attention in scientific research due to its potential use in the treatment of various diseases and disorders.
作用機序
The mechanism of action of 2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide involves its ability to interact with various targets in the body, including enzymes and receptors. 2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide has been shown to inhibit the activity of enzymes involved in cancer cell growth and inflammation. It also interacts with receptors in the brain to improve cognitive function and protect against neurodegeneration.
Biochemical and Physiological Effects:
2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide has been shown to have various biochemical and physiological effects in the body. In cancer research, 2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide has been shown to inhibit the activity of enzymes involved in cancer cell growth, leading to reduced cell proliferation and induction of apoptosis. In inflammation research, 2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide has been shown to reduce the production of inflammatory cytokines, leading to reduced inflammation. In neurological disorder research, 2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide has been shown to have neuroprotective effects and improve cognitive function.
実験室実験の利点と制限
One advantage of using 2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide in lab experiments is its ability to selectively target specific enzymes and receptors, making it a useful tool for studying the mechanisms of various diseases and disorders. However, one limitation of using 2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide in lab experiments is its potential toxicity, which must be carefully monitored to avoid adverse effects.
将来の方向性
For research on 2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide include further studies on its potential use in the treatment of various diseases and disorders, as well as studies on its toxicity and safety. Additionally, research on the development of new compounds based on 2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide may lead to the discovery of more effective treatments for various diseases and disorders.
合成法
The synthesis method of 2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide involves the reaction of 3-methylphenol with 4-(4-methyl-1-piperazinyl)aniline in the presence of propionyl chloride. The resulting compound is then purified through recrystallization to obtain 2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide.
科学的研究の応用
2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide has been studied for its potential use in the treatment of various diseases and disorders, including cancer, inflammation, and neurological disorders. In cancer research, 2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that 2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide can reduce inflammation by inhibiting the production of inflammatory cytokines. In neurological disorder research, 2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide has been shown to have neuroprotective effects and improve cognitive function.
特性
IUPAC Name |
2-(3-methylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-16-5-4-6-20(15-16)26-17(2)21(25)22-18-7-9-19(10-8-18)24-13-11-23(3)12-14-24/h4-10,15,17H,11-14H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGXAVBAVOSEQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-(3-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}-1-piperidinyl)-4-oxobutanoate](/img/structure/B6038159.png)
![5,5-diethyl-2-[(4-methoxybenzyl)imino]-1-methyldihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6038166.png)
![ethyl 5-[4-(dimethylamino)benzylidene]-2-[(4-fluorophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6038170.png)
![1-(3-chlorophenyl)-3-[4-(2-furoyl)-1-piperazinyl]-1H-pyrrole-2,5-dione](/img/structure/B6038175.png)

![1-(5-cyclopropyl-1H-pyrazol-3-yl)-N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B6038181.png)
![4-fluoro-N-({1-[(4-methoxyphenoxy)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6038190.png)

![1-[3-(4-{[(3,4-difluorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-hydroxypropyl]-4-piperidinol](/img/structure/B6038211.png)

![N-(1-benzyl-3-pyrrolidinyl)-3-{1-[(5-chloro-2-thienyl)methyl]-4-piperidinyl}propanamide](/img/structure/B6038232.png)
![1-acetyl-N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-4-piperidinecarboxamide](/img/structure/B6038241.png)
![(5-fluoro-2-methoxyphenyl){1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6038258.png)
